molecular formula C9H16O2 B061612 (2R,3S)-3-Hexyloxirane-2-carbaldehyde CAS No. 163748-80-9

(2R,3S)-3-Hexyloxirane-2-carbaldehyde

Cat. No.: B061612
CAS No.: 163748-80-9
M. Wt: 156.22 g/mol
InChI Key: CXWONQXFWHZHPN-IUCAKERBSA-N
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Description

(2R,3S)-3-Hexyloxirane-2-carbaldehyde is a chiral epoxide derivative characterized by a hexyl substituent at the C3 position and a formyl group (carbaldehyde) at the C2 position of the oxirane ring. Its stereochemistry, defined by the (2R,3S) configuration, plays a critical role in its reactivity and interaction with biological or synthetic systems. This compound is synthesized via asymmetric epoxidation methods, often employing chiral auxiliaries or catalysts to achieve high enantiomeric excess.

Properties

CAS No.

163748-80-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(2R,3S)-3-hexyloxirane-2-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9-/m0/s1

InChI Key

CXWONQXFWHZHPN-IUCAKERBSA-N

SMILES

CCCCCCC1C(O1)C=O

Isomeric SMILES

CCCCCC[C@H]1[C@@H](O1)C=O

Canonical SMILES

CCCCCCC1C(O1)C=O

Synonyms

Oxiranecarboxaldehyde, 3-hexyl-, (2R-trans)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

To contextualize (2R,3S)-3-Hexyloxirane-2-carbaldehyde , it is essential to compare it with structurally analogous epoxides, focusing on substituent effects, stereochemical outcomes, and reactivity.

Substituent-Driven Physical and Chemical Properties

The hexyl group in This compound imparts distinct hydrophobic properties compared to epoxides with aromatic or shorter aliphatic chains. For example:

Compound Name Substituent (C3) Functional Group (C2) LogP* Melting Point (°C) Stability in Acidic Conditions
This compound Hexyl Carbaldehyde ~3.2† Not reported Moderate
(2R,3S)-3-Phenyloxirane-2-carbaldehyde Phenyl Carbaldehyde ~2.1† 45–48 Low (rapid ring-opening)
(2R,3R)-3-Methyloxirane-2-carboxylate Methyl Carboxylate ~1.5‡ 72–75 High

*Predicted using fragment-based methods.
†Estimated via computational tools (e.g., ChemDraw).
‡Experimental data from synthesis studies .

Key Observations :

  • Hydrophobicity: The hexyl chain increases lipophilicity (higher LogP), enhancing solubility in nonpolar solvents compared to phenyl or methyl analogs.
  • Thermal Stability : Aromatic substituents (e.g., phenyl) reduce thermal stability due to steric strain, whereas aliphatic chains (hexyl) may stabilize the epoxide ring through van der Waals interactions.
Stereochemical and Reactivity Differences

The (2R,3S) configuration of the target compound contrasts with diastereomers like (2R,3R)-3-Hexyloxirane-2-carbaldehyde , which exhibit distinct reactivity in nucleophilic ring-opening reactions. For instance:

  • Acid-Catalyzed Ring-Opening : The (2R,3S) configuration favors trans-diastereoselectivity in reactions with water or alcohols, while (2R,3R) isomers show mixed selectivity due to competing steric and electronic effects .
  • Enzymatic Resolution : Chiral epoxides with bulky substituents (e.g., hexyl) are less susceptible to enzymatic hydrolysis compared to methyl or phenyl analogs, as observed in lipase-mediated kinetic resolutions .

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